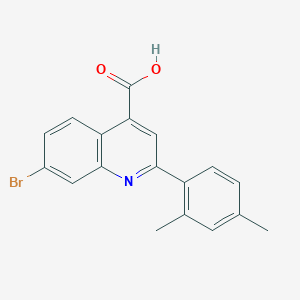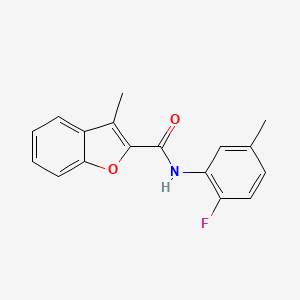![molecular formula C18H20BrClN2OS B4267478 (4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4267478.png)
(4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE
Vue d'ensemble
Description
(4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 4-bromo-5-propyl-2-thienylcarbonyl group
Méthodes De Préparation
The synthesis of (4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the general process involves the following steps:
- Preparation of the boronic acid derivative of the 4-bromo-5-propyl-2-thienyl group.
- Coupling of this derivative with the 3-chlorophenylpiperazine under Suzuki–Miyaura conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
(4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties may make it useful in the study of enzyme interactions or receptor binding.
Medicine: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which (4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar compounds to (4-BROMO-5-PROPYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE include other piperazine derivatives with different substituents. These compounds can be compared based on their structural features, reactivity, and potential applications. For instance:
1-(3-chlorophenyl)piperazine: Lacks the thienylcarbonyl group, which may affect its reactivity and biological activity.
1-[(4-bromo-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine: Similar structure but without the propyl group, which could influence its physical and chemical properties.
Propriétés
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2OS/c1-2-4-16-15(19)12-17(24-16)18(23)22-9-7-21(8-10-22)14-6-3-5-13(20)11-14/h3,5-6,11-12H,2,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHFMDCRGMJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267397.png)
![methyl 4-{[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4267398.png)
![propyl 4-(2,4-dimethylphenyl)-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4267407.png)


![3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol](/img/structure/B4267447.png)




![ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267502.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4267503.png)
![BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-4-FLUORO-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)-](/img/structure/B4267506.png)

